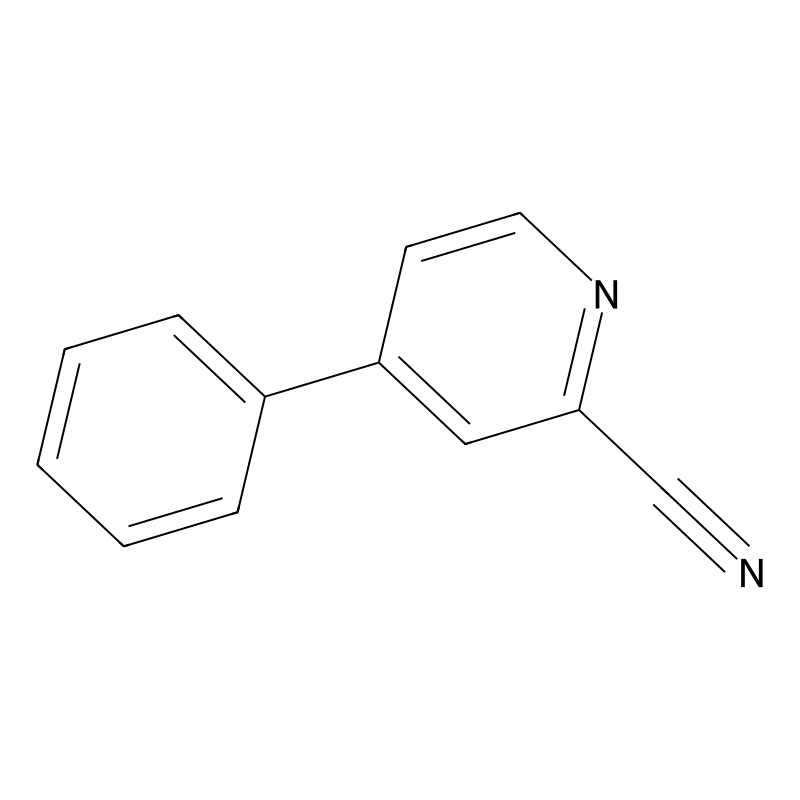

2-Cyano-4-phenylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Cyano-4-phenylpyridine, also known as 4-phenylpyridine-2-carbonitrile, is an organic compound with the chemical formula C₁₂H₈N₂. While not extensively studied itself, it serves as a valuable intermediate in the synthesis of more complex molecules with diverse applications.

One reported method for its synthesis involves the reaction of phenylacetonitrile with pyridine N-oxide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) []. This reaction highlights the utility of 2-cyano-4-phenylpyridine as a building block for further functionalization.

Potential Applications:

The presence of both a cyano group (C≡N) and a phenyl group (C₆H₅) in its structure suggests potential applications of 2-cyano-4-phenylpyridine in various fields of scientific research:

- Pharmaceutical Chemistry: The cyano group can be further modified to introduce various functional groups, potentially leading to novel drug candidates. Additionally, the aromatic character of the phenyl group can contribute to favorable interactions with biological targets [].

- Material Science: The rigid structure and aromatic character of 2-cyano-4-phenylpyridine could be beneficial in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) or liquid crystals [].

- Catalysis: The nitrogen atoms in the pyridine ring can potentially coordinate with metal ions, making 2-cyano-4-phenylpyridine a candidate ligand for developing new catalysts for various chemical reactions.

2-Cyano-4-phenylpyridine is a heterocyclic organic compound with the molecular formula C₁₂H₈N₂. It features a pyridine ring substituted with a cyano group at the 2-position and a phenyl group at the 4-position. This compound exhibits notable chemical properties due to the presence of both the cyano and phenyl groups, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

- Cyclization Reactions: This compound can undergo cyclization with various reagents to form fused heterocycles, which are important in the synthesis of more complex organic molecules .

- Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different substituents onto the pyridine ring.

- Condensation Reactions: It can also participate in condensation reactions with other amines or carbonyl compounds, leading to the formation of more complex structures .

The biological activity of 2-cyano-4-phenylpyridine has been explored in various studies. It has shown potential as an anticancer agent, particularly due to its ability to interact with specific biological targets. For instance, derivatives of this compound have been evaluated for their effects on cancer cell lines, demonstrating varying degrees of cytotoxicity and inhibition of tumor growth . Additionally, its structural features may allow it to function as an enzyme inhibitor or receptor ligand, making it a candidate for further pharmacological investigations.

Several methods have been developed for synthesizing 2-cyano-4-phenylpyridine:

- Cyclization of Precursors: Starting from appropriate pyridine derivatives and reacting them with cyanogen halides or nitriles under basic conditions can yield 2-cyano-4-phenylpyridine. This method often involves heating and may require specific solvents to facilitate the reaction .

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and yield. For example, reacting 2-amino-3-cyano compounds with phenylacetylene under microwave irradiation has been reported as an effective approach .

- Green Chemistry Approaches: Some synthetic routes emphasize environmentally friendly methodologies, utilizing solvent-free conditions or renewable resources to minimize waste and reduce environmental impact .

2-Cyano-4-phenylpyridine finds applications in various fields:

- Pharmaceuticals: Its derivatives are investigated for potential use as therapeutic agents against cancer and other diseases due to their biological activity .

- Materials Science: The compound can be used in the synthesis of novel materials, including polymers and ligands for metal complexes, which have applications in catalysis and electronic devices .

- Agriculture: Certain derivatives may also exhibit herbicidal or pesticidal properties, making them candidates for agricultural applications.

Interaction studies involving 2-cyano-4-phenylpyridine often focus on its binding affinity to biological targets. Molecular docking studies have been conducted to predict how this compound interacts with various enzymes and receptors. These studies help elucidate its mechanism of action and guide the design of more potent analogs for therapeutic use .

Several compounds share structural characteristics with 2-cyano-4-phenylpyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Cyano-3-phenylpyridine | Similar pyridine structure but different cyano position | Potentially different biological activity |

| 4-Cyano-2-phenylpyridine | Cyano group at the 4-position | Different reactivity patterns |

| 2-Amino-4-phenylpyridine | Contains an amino group instead of cyano | Increased potential for hydrogen bonding |

| 3-Cyano-4-methylpyridine | Methyl substitution at the 4-position | Altered electronic properties |

Each of these compounds exhibits unique reactivity and biological profiles due to their specific substitutions on the pyridine ring. The presence of the cyano group in 2-cyano-4-phenylpyridine enhances its electrophilicity, making it distinct from others in this category.

The development of 2-cyano-4-phenylpyridine represents an important advancement in heterocyclic chemistry. The compound's history can be traced back to at least the 1950s, with significant work by Case & Gasper published in the Journal of the American Chemical Society in 1956. This early research established fundamental synthetic approaches for this compound, providing a foundation for subsequent investigations into its properties and applications.

The scientific significance of 2-cyano-4-phenylpyridine stems from its unique structural features, combining a pyridine ring with both a phenyl substituent and a cyano group. This arrangement creates distinct electronic and steric properties that differentiate it from other cyanopyridine derivatives. The presence of the electron-withdrawing cyano group at the 2-position significantly affects the electronic distribution within the molecule, influencing both its physical properties and chemical reactivity.

Historically, cyanopyridines have attracted attention due to their versatility as synthetic intermediates and their biological activities. The cyano group in these compounds has been identified as potentially capable of scavenging reactive oxygen species, protecting cells from DNA damage. This property, along with the compound's distinct structural characteristics, has positioned 2-cyano-4-phenylpyridine as a molecule of interest in both synthetic organic chemistry and medicinal chemistry research.

Position in Heterocyclic Chemistry Research

2-Cyano-4-phenylpyridine occupies an important position within heterocyclic chemistry research, particularly in the realm of functionalized pyridines. The combination of a pyridine ring with both a phenyl group and a cyano functionality creates a versatile scaffold with distinctive chemical properties and reactivity patterns.

Within the broader context of cyanopyridine chemistry, this compound represents a specific structural arrangement that offers unique opportunities for further functionalization and application. Unlike 3-cyanopyridines or 4-cyanopyridines, the 2-cyano-4-phenyl arrangement provides a distinctive electronic environment with specific implications for reactivity and properties.

The compound's position in heterocyclic chemistry is further enhanced by its potential to serve as a building block for more complex heterocyclic systems. The reactivity of the cyano group allows for transformations to other functional groups, such as amines, amides, or carboxylic acids, enabling the creation of diverse pyridine derivatives with tailored properties. This versatility makes 2-cyano-4-phenylpyridine an important component of the synthetic chemist's toolkit for heterocyclic compound design.

Recent theoretical and experimental investigations of functionalized cyanopyridines have indicated that the addition of a phenyl group to certain cyanopyridine isomers can significantly influence their properties. This finding underscores the importance of studying specific structural arrangements like 2-cyano-4-phenylpyridine to understand structure-property relationships in this class of compounds.

Current Research Landscape and Emerging Trends

The current research landscape surrounding 2-cyano-4-phenylpyridine and related cyanopyridines encompasses several key areas of investigation. In materials science, cyano-substituted pyridine derivatives have demonstrated significant potential for applications in organic light-emitting devices (OLEDs). These compounds exhibit valuable electron-transporting (ET), light-emitting (EM), and bipolar transporting properties that can simplify device structures in electronic applications.

In pharmaceutical research, cyanopyridines have attracted attention due to their diverse biological activities. While specific studies on 2-cyano-4-phenylpyridine's biological properties are limited in the available literature, structurally related cyanopyridines have demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory properties. The unique structural features of 2-cyano-4-phenylpyridine suggest potential applications in these therapeutic areas that merit further investigation.

An emerging trend in 2-cyano-4-phenylpyridine research involves exploring efficient and environmentally friendly synthetic methodologies. Recent approaches include direct cyanation of pyridine N-oxides and palladium-catalyzed functionalization reactions. These methods represent important advances in making this compound more accessible for various applications.

Another current research direction involves investigating the solubility and molecular interactions of cyanopyridines in various solvent systems. Related studies on 4-cyanopyridine have examined its behavior in aqueous mixtures with organic solvents, providing insights into how these compounds interact with their environment. Similar investigations for 2-cyano-4-phenylpyridine could yield valuable information about its physicochemical behavior in different media.

Theoretical Foundations and Conceptual Framework

From a theoretical perspective, 2-cyano-4-phenylpyridine presents an interesting case for studying electronic effects in substituted pyridines. The pyridine ring, with its basic nitrogen atom, can act as a hydrogen bond acceptor and a weak Lewis base. However, the presence of the strongly electron-withdrawing cyano group at the 2-position significantly alters the electronic distribution, likely decreasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

The conceptual framework for understanding 2-cyano-4-phenylpyridine involves considering the interplay between its three key structural components:

- The pyridine ring, which provides the basic heterocyclic scaffold and contributes to the compound's coordination chemistry.

- The cyano group at the 2-position, which introduces strong electron-withdrawing effects and serves as a site for further chemical transformations.

- The phenyl group at the 4-position, which extends the π-conjugation of the system and influences both the electronic and steric properties of the molecule.

Density-functional theory (DFT) calculations on related cyanopyridines have indicated that the addition of a phenyl group can significantly impact the properties of these compounds. These theoretical insights provide a foundation for understanding the behavior of 2-cyano-4-phenylpyridine and predicting its reactivity patterns.

From a mechanistic standpoint, the reactivity of 2-cyano-4-phenylpyridine can be understood in terms of both the electrophilicity of the pyridine ring (enhanced by the electron-withdrawing cyano group) and the nucleophilicity of the cyano nitrogen. These properties enable various transformations, from coordination to metals to reactions with nucleophiles or electrophiles, making 2-cyano-4-phenylpyridine a versatile building block in organic synthesis.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant